N-(4-fluorobenzyl)propan-1-amine
CAS No.: 741698-80-6
Cat. No.: VC2514328
Molecular Formula: C10H14FN
Molecular Weight: 167.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 741698-80-6 |
---|---|
Molecular Formula | C10H14FN |
Molecular Weight | 167.22 g/mol |
IUPAC Name | N-[(4-fluorophenyl)methyl]propan-1-amine |
Standard InChI | InChI=1S/C10H14FN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 |
Standard InChI Key | QXJDUPVWQCCQKO-UHFFFAOYSA-N |
SMILES | CCCNCC1=CC=C(C=C1)F |
Canonical SMILES | CCCNCC1=CC=C(C=C1)F |
Introduction
Physical and Chemical Properties
Basic Molecular Properties
Based on its structural similarity to other fluorinated amines, N-(4-fluorobenzyl)propan-1-amine would possess the following properties:
Property | Value | Notes |
---|---|---|
Molecular Formula | C₁₀H₁₄FN | Calculated based on structure |
Molecular Weight | Approx. 167.22 g/mol | Calculated based on atomic weights |
Appearance | Likely a colorless liquid or white solid | Typical for similar amines |
Functional Groups | Secondary amine, aromatic ring, fluorine | Key reactive sites |
Synthesis Methodologies
Purification Techniques
Based on documented procedures for similar compounds, purification might involve column chromatography using silica gel with appropriate solvent systems, potentially using "ethyl acetate in 40-60 petroleum ether to 10% MeOH in ethyl acetate" as observed for related compounds . This would effectively separate the target compound from reaction byproducts and unreacted starting materials.
Chemical Reactivity
Reactive Functional Groups
N-(4-fluorobenzyl)propan-1-amine contains several reactive functional groups that can participate in various chemical transformations:
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Secondary amine: Can undergo alkylation, acylation, and other nucleophilic reactions.
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Aromatic fluorine: May participate in nucleophilic aromatic substitution under specific conditions.
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Benzyl position: Susceptible to oxidation and radical reactions.
Stability Considerations
The presence of the fluorine atom significantly alters the compound's chemical reactivity compared to non-fluorinated analogs. Fluorine substitution typically enhances metabolic stability by preventing certain oxidative degradation pathways that might occur at the benzyl position. This modification often increases lipophilicity while providing resistance to enzymatic breakdown, properties that are valuable in medicinal chemistry applications.
Related Compound Class | Potential Biological Activity | Structural Feature Contributing to Activity |
---|---|---|
Fluorinated benzylamines | Neurotransmitter modulation | Secondary amine functionality |
Para-fluorinated aromatics | Enhanced lipophilicity | Fluorine at para position |
Propylamine derivatives | Enzyme inhibition | Propyl chain length and flexibility |
Structure-Activity Relationships
The specific positioning of the fluorine atom at the para position of the benzyl group could potentially influence the compound's biological activity profile. In comparable compounds, para-fluorination has been associated with increased binding affinity to certain protein targets compared to ortho- or meta-substituted analogs, though this relationship would need to be experimentally verified for this specific compound.
Comparative Analysis with Similar Compounds
Structural Comparisons
The structure of N-(4-fluorobenzyl)propan-1-amine can be compared with several similar compounds to highlight key differences and similarities:
Physicochemical Property Differences
The position of the fluorine atom (para vs. ortho) significantly impacts the compound's electronic distribution and three-dimensional structure. While N-(2-fluorobenzyl)propan-1-amine has the fluorine in close proximity to the benzyl-amine linkage, potentially affecting the nitrogen's basicity through electronic effects, the para-fluorinated version would have the fluorine more distant from this key functional group, likely resulting in different chemical behavior and biological interactions.
Research Applications and Future Directions
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